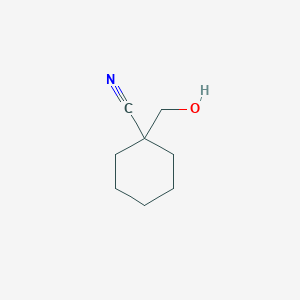
(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride, also known as AFMO, is a synthetic compound that has been studied for its potential use in the treatment of various neurological disorders. It is a derivative of the neurotransmitter glutamate and is structurally similar to the drug memantine, which is used to treat Alzheimer's disease. In
Aplicaciones Científicas De Investigación
Synthesis and Resolution of Amino Acids : The compound is related to the synthesis and resolution of amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins. A method for synthesis and resolution of these compounds without drastic acid treatment has been developed, involving steps like saponification, decarboxylation, and resolution by acylase (Shimohigashi, Lee, & Izumiya, 1976).
Stereoselective Synthesis of Fluorinated α-Amino Acids : Research on the stereoselective synthesis of fluorinated α-amino acids, like (S)-2-Amino-4-fluorobutanoic acid, has been conducted using diastereoselective alkylation in the presence of LDA at low temperatures. This synthesis process involves alkylation of imines of glycine tert-butyl ester and alanine isopropyl ester followed by deprotection (Laue, Kröger, Wegelius, & Haufe, 2000).
Synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride : This compound has been synthesized from levulinic acid via esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, achieving an overall yield of 44% (Yuan, 2006).
Histochemical Demonstration of Tryptamines : The hydrochloric acid form of this compound is relevant in histochemical studies for demonstrating tryptamines and phenylethylamines. The acid catalyzes the formation of fluorophores in the condensation reaction between formaldehyde and these compounds, enhancing fluorescence yield (Björklund & Stenevi, 1970).
Electrosynthesis of 5-amino-4-oxopentanoic Acid Hydrochloride : The electrosynthesis of this compound from methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions has been studied, investigating factors like cathode material and cell design. The highest yield was achieved at a copper cathode in a filter-press cell, with the content of the main substance being 89.5-91.0% (Konarev, Lukyanets, & Negrimovskii, 2007).
Facile Synthesis of Amino-Hydroxycarboxylic Acids : Research has been conducted on the facile synthesis of amino-hydroxycarboxylic acids, key components in compounds like Amastatin and Bestatin, from chiral synthons (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Preparation of Isotopically Enriched Amino Acids : The compound is also relevant in the preparation of isotopically enriched amino acids, like 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis of 4-OXO-5-Aminopentanoic Acid Hydrochloride : Selective bromination of 4-oxopentanoic acid led to the synthesis of this compound, an important step for obtaining 4-oxo-5-aminopentanoic acid hydrochloride, a closely related compound (Zav'yalov & Zavozin, 1987).
Propiedades
IUPAC Name |
(2S,4S)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO4.ClH/c1-12-6(11)3(7)2-4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10);1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXXIUAWKLDOQ-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H](C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)
![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)
![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)



![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)


![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

